N-phenylmorpholine-4-sulfonamide

Catalog No.
S4740793
CAS No.
M.F
C10H14N2O3S
M. Wt
242.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-phenylmorpholine-4-sulfonamide

Product Name

N-phenylmorpholine-4-sulfonamide

IUPAC Name

N-phenylmorpholine-4-sulfonamide

Molecular Formula

C10H14N2O3S

Molecular Weight

242.30 g/mol

InChI

InChI=1S/C10H14N2O3S/c13-16(14,12-6-8-15-9-7-12)11-10-4-2-1-3-5-10/h1-5,11H,6-9H2

InChI Key

AHURAECPPFGEHQ-UHFFFAOYSA-N

SMILES

C1COCCN1S(=O)(=O)NC2=CC=CC=C2

Canonical SMILES

C1COCCN1S(=O)(=O)NC2=CC=CC=C2

Description

The exact mass of the compound N-phenyl-4-morpholinesulfonamide is 242.07251349 g/mol and the complexity rating of the compound is 301. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-phenylmorpholine-4-sulfonamide is a sulfonamide derivative of N-phenylmorpholine, characterized by the presence of a sulfonamide group (-SO₂NH₂) attached to the morpholine ring. This compound features a morpholine ring, which is a six-membered heterocycle containing one oxygen and one nitrogen atom, along with a phenyl group attached to the nitrogen atom of the morpholine. The sulfonamide functionality enhances its biological activity, making it a compound of interest in medicinal chemistry.

, including:

  • Substitution Reactions: The sulfonamide nitrogen can undergo nucleophilic substitution, allowing for the introduction of different substituents.
  • Acid-Base Reactions: The sulfonamide group can act as a weak acid, participating in protonation and deprotonation reactions.
  • Oxidation Reactions: The amino group in N-phenylmorpholine-4-sulfonamide can be oxidized using agents like hydrogen peroxide or potassium permanganate .

N-phenylmorpholine-4-sulfonamide exhibits notable biological activities, particularly in the fields of oncology and pharmacology. Research has shown that derivatives of this compound can inhibit tumor cell growth and exhibit potential as antitumor agents. For instance, studies indicated that certain derivatives demonstrated significant inhibition against various cancer cell lines, including MCF-7 (breast cancer) and UACC-62 (melanoma) cells . Additionally, it has been explored for its inhibitory effects on hypoxia-inducible factors, which are crucial in cancer progression .

The synthesis of N-phenylmorpholine-4-sulfonamide typically involves several steps:

  • Formation of Morpholine: Morpholine can be synthesized through the reaction of diethylene glycol with ammonia.
  • N-Alkylation: N-phenylmorpholine is prepared by alkylating morpholine with phenyl halides.
  • Sulfonation: The final step involves treating N-phenylmorpholine with chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group .
N phenylmorpholine+SO2Cl2N phenylmorpholine 4 sulfonamide\text{N phenylmorpholine}+\text{SO}_2\text{Cl}_2\rightarrow \text{N phenylmorpholine 4 sulfonamide}

N-phenylmorpholine-4-sulfonamide has several applications:

  • Pharmaceuticals: It serves as a precursor for developing various drugs, particularly those targeting cancer.
  • Biological Research: Used in studies exploring mechanisms of action against specific biological targets, especially in cancer therapy.
  • Chemical Synthesis: Acts as an intermediate in synthesizing other biologically active compounds.

Interaction studies have focused on understanding how N-phenylmorpholine-4-sulfonamide interacts with biological targets. For example, its binding affinity to hypoxia-inducible factors has been assessed through in vitro assays, revealing its potential as an inhibitor that could modulate tumor growth under hypoxic conditions . Furthermore, molecular docking studies have provided insights into its binding mechanisms at the molecular level.

Several compounds share structural similarities with N-phenylmorpholine-4-sulfonamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N-(4-methylphenyl)morpholine-4-sulfonamideSimilar morpholine and sulfonamide structureMethyl substitution may influence biological activity
N-(2-hydroxy-5-trifluoromethylphenyl)morpholineContains hydroxy and trifluoromethyl groupsPotential for enhanced solubility and bioactivity
N-(4-fluorophenyl)morpholine-4-sulfonamideFluorine substitution on the phenyl ringMay exhibit different pharmacokinetic properties
N-(1,3-thiazol-2-yl)phenylmorpholineThiazole ring additionOffers different biological activity profiles

These compounds illustrate variations in substituents that can significantly affect their biological properties and therapeutic potential.

XLogP3

0.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

242.07251349 g/mol

Monoisotopic Mass

242.07251349 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-04-15

Explore Compound Types